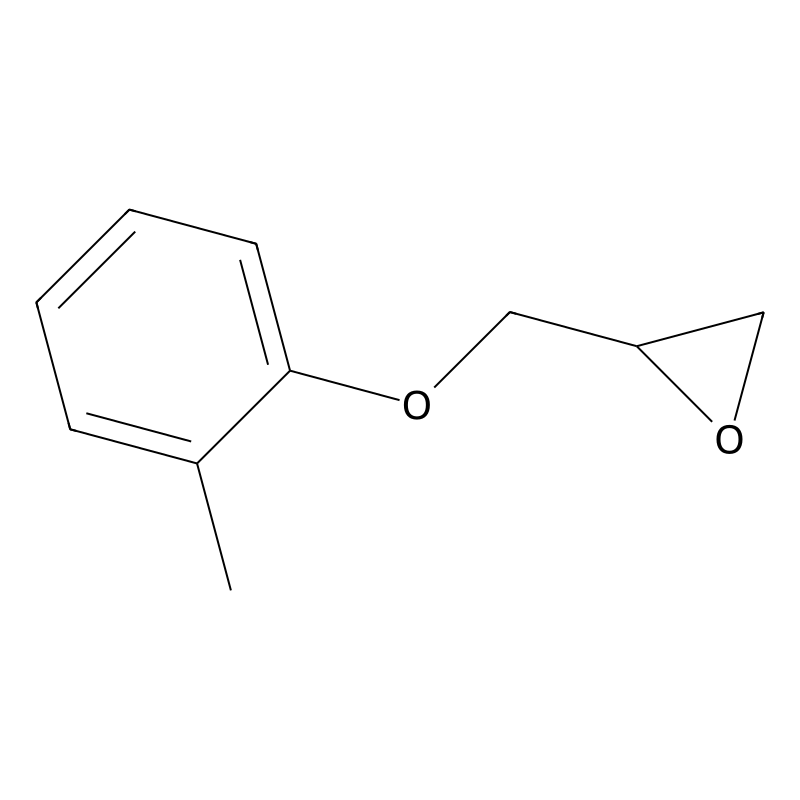O-Cresyl glycidyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water: none
Canonical SMILES
Material Science:
- Epoxy Resin Modifier: Research explores o-CGE's role as a reactive diluent in modifying epoxy resins. It reduces viscosity without compromising the final product's mechanical properties significantly . This allows for easier processing and improved penetration into substrates. Studies investigate the impact of o-CGE concentration on factors like cure kinetics, thermal behavior, and mechanical performance of the resulting epoxy matrix.
Toxicology and Safety:
- Skin Sensitization: o-CGE has been identified as a potential skin sensitizer, and research focuses on understanding its mechanisms and potential mitigation strategies. Studies investigate its interaction with skin cells and immune responses, aiming to establish exposure limits and develop safer alternatives [].
O-Cresyl glycidyl ether is an aromatic organic compound characterized as a glycidyl ether, with the chemical formula C₁₀H₁₂O₂ and a CAS Registry Number of 2210-79-9. This compound appears as a liquid and is primarily used as a reactive diluent in epoxy resins, where it plays a crucial role in reducing viscosity, thereby enhancing the processing and application properties of the resins . The molecular structure includes a cresyl group (a methylated phenol) linked to a three-membered cyclic ether ring (glycidyl group), which imparts unique reactivity and functionality to the compound.
o-CGE is classified as a hazardous material. Here are some key safety concerns:
- Toxicity: Data on the specific toxicity of o-CGE is limited. However, due to its structural similarity to other glycidyl ethers, it is likely to be irritating to the skin, eyes, and respiratory system [].
- Flammability: Flammability data is not readily available, but the presence of an aromatic ring suggests some degree of flammability.
- Reactivity: o-CGE can react with acids, bases, strong oxidants, and amines []. This reactivity can pose hazards during handling and storage.
textO-Cresyl glycidyl ether + Amine (epoxy curing agent) → Covalent bond formation (polymer network)
Additionally, O-Cresyl glycidyl ether may undergo oxidation reactions under certain conditions, which can affect its stability and reactivity. It is also known to react with strong acids, bases, and oxidants, necessitating careful handling during storage and use .
While O-Cresyl glycidyl ether does not exhibit specific biological functions, it is recognized for its potential health hazards. It acts as a skin irritant and sensitizer, with exposure potentially leading to allergic dermatitis and irritation of mucous membranes . Due to its classification as hazardous material, it is essential to follow safety protocols during its handling and application.
O-Cresyl glycidyl ether finds extensive applications in several industries due to its properties as a reactive diluent. Key applications include:
- Epoxy Resins: Used to reduce viscosity and enhance flow properties.
- Coatings: Formulated into coatings that require UV curing.
- Adhesives: Incorporated into adhesive formulations for improved performance.
- Composites and Elastomers: Utilized in composite materials for enhanced mechanical properties .
O-Cresyl glycidyl ether shares structural similarities with several other glycidyl ethers. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cresyl glycidyl ether | C₁₀H₁₂O₂ | Similar structure but different substituents |
| Phenylglycidyl ether | C₉H₁₀O₂ | Contains a phenyl group instead of a cresyl group |
| Bisphenol A diglycidyl ether | C₂₁H₂₄O₄ | A difunctional epoxy compound used for crosslinking |
Uniqueness of O-Cresyl Glycidyl Ether:
- The presence of the ortho-methylated cresol group distinguishes O-Cresyl glycidyl ether from other similar compounds, influencing its reactivity and compatibility within epoxy systems.
- Its specific viscosity-reducing properties make it particularly valuable in applications requiring low-viscosity formulations.
Physical Description
Liquid
COLOURLESS LIQUID.
XLogP3
Boiling Point
at 0.533kPa: 109-111 °C
Flash Point
113 °C c.c.
Vapor Density
Density
Relative density (water = 1): 1.08
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Oxirane, 2-[(2-methylphenoxy)methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.








